molecular formula C22H23ClN2O5 B2374561 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1179366-72-3

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

Cat. No.: B2374561
CAS No.: 1179366-72-3
M. Wt: 430.89
InChI Key: GRAMOFRAMHUBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride (CAS 1179366-72-3) is a chemical reagent with a molecular formula of C 22 H 23 ClN 2 O 5 and a molecular weight of 430.88 g/mol . This compound is intended for research applications and is not for human or veterinary therapeutic use. The structure of this molecule incorporates a benzodioxole group linked to a piperazine ring, a motif found in compounds investigated for targeting enzymatically active sites via covalent binding . For instance, electrophilic compounds with similar structural features, such as benzo[d][1,3]dioxole and piperazine components, have been characterized as potent, covalent inhibitors of protein disulfide isomerase (PDIA1), a critical target in oncology research due to its role in endoplasmic reticulum stress and the unfolded protein response in aggressive cancers like glioblastoma . The presence of the 7-methoxybenzofuran-2-yl group further enhances the structural complexity and potential for specific target interaction. Researchers may find this compound valuable for probing cysteine-dependent enzymatic activity and developing novel therapeutic strategies for cancer and other diseases. Its mechanism of action is hypothesized to involve thiol-reactive chemistry, potentially forming covalent adducts with nucleophilic cysteine residues in catalytic sites, thereby modulating protein function and inducing cellular stress pathways .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5.ClH/c1-26-18-4-2-3-16-12-20(29-21(16)18)22(25)24-9-7-23(8-10-24)13-15-5-6-17-19(11-15)28-14-27-17;/h2-6,11-12H,7-10,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAMOFRAMHUBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Oxidation of 7-Methoxybenzofuran-2-ylmethanol

The preparation of 7-methoxybenzofuran-2-carboxylic acid can be accomplished via oxidation of the corresponding alcohol. Based on the synthesis route described for benzofuran-2-ylmethanol derivatives, the following method can be applied:

Step 1: Synthesis of 7-methoxybenzofuran-2-ylmethanol

In a flame-dried two-necked round bottom flask equipped with a stir bar, lithium aluminum hydride in tetrahydrofuran (2 M, 3.4 mL, 6.79 mmol, 1.1 equiv.) is added dropwise to a solution of 7-methoxybenzofuran-2-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (20 mL) at 0°C under argon. The mixture is allowed to warm to room temperature and stirred for 2 hours. After complete consumption of the starting material (monitored by TLC, hexane/ethyl acetate 90/10 v/v), the reaction is cooled to 0°C and quenched by slow addition of an 80% aqueous methanol solution. The mixture is extracted with ethyl acetate, washed with brine, and the combined organic phase is dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by chromatography on silica gel, eluting with a 85/15 (v/v) n-hexane/ethyl acetate mixture to afford 7-methoxybenzofuran-2-ylmethanol as a pale yellow oil.

Step 2: Oxidation to 7-methoxybenzofuran-2-carboxylic acid

The 7-methoxybenzofuran-2-ylmethanol is oxidized using potassium permanganate or Jones reagent (chromium trioxide in dilute sulfuric acid) to obtain the corresponding carboxylic acid. Alternative oxidation methods include the use of pyridinium dichromate (PDC) in dimethylformamide or TEMPO/NaOCl oxidation systems.

Alternative Synthesis via 2-Hydroxy-3-methoxyacetophenone

The 7-methoxybenzofuran moiety can also be prepared through a multi-step sequence starting from 2-hydroxy-3-methoxyacetophenone, adapting the methodology described for similar benzofuran derivatives:

Step 1: Reaction with methallyl halide
2-Hydroxy-3-methoxyacetophenone is reacted with a methallyl halide in the presence of an acid acceptor to form the corresponding 2-acetyl-3-methoxyphenyl methallyl ether.

Step 2: Rearrangement and cyclization
The ether undergoes rearrangement and cyclization, either in one or two steps, catalyzed by an acidic material such as pyridine hydrochloride, phosphoric acid, formic acid, ferric chloride, or magnesium chloride to form the benzofuran scaffold.

Step 3: Oxidation
The resulting benzofuran derivative is oxidized using an active-oxygen compound such as hydrogen peroxide, perbenzoic acid, or peracetic acid.

Step 4: Hydrolysis
Standard hydrolysis procedures using a strong base at elevated temperatures are employed to obtain the desired benzofuran intermediate.

Step 5: Functionalization
Further functionalization at the 2-position to introduce the carboxylic acid group can be achieved through appropriate synthetic transformations.

Synthesis of 4-(Benzo[d]dioxol-5-ylmethyl)piperazine

Starting from Benzo[d]dioxol-5-ylmethanamine (Piperonylamine)

The preparation of the 4-(benzo[d]dioxol-5-ylmethyl)piperazine component involves the following steps:

Step 1: Preparation of benzo[d]dioxol-5-ylmethanamine (piperonylamine)
This compound is commercially available, but can also be synthesized from piperonal through reductive amination processes or reduction of the corresponding oxime or nitrile.

Step 2: Reaction with bis(2-chloroethyl)amine or diethanolamine
The piperonylamine is reacted with bis(2-chloroethyl)amine hydrochloride or diethanolamine to form the piperazine ring. This reaction typically proceeds at temperatures between 100-150°C, preferably at 130°C in a suitable solvent such as methyldiglycol.

Alternative Route via Reductive Amination

An alternative approach involves the reductive amination of piperonal with piperazine:

Step 1: Reaction of piperonal with piperazine
Piperonal is reacted with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form 1-(benzo[d]dioxol-5-ylmethyl)piperazine.

Step 2: Protection/deprotection strategies
If necessary, protection/deprotection strategies can be employed to ensure mono-substitution of the piperazine.

Coupling Reaction to Form the Amide Bond

Carbodiimide-Mediated Coupling

The coupling of 7-methoxybenzofuran-2-carboxylic acid with 4-(benzo[d]dioxol-5-ylmethyl)piperazine can be achieved using carbodiimide coupling agents:

Reagents and conditions:

  • 7-Methoxybenzofuran-2-carboxylic acid (1.0 equiv.)
  • 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.2 equiv.)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equiv.)
  • 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equiv.)
  • Diisopropylethylamine (DIPEA) (3.0 equiv.)
  • Dimethylformamide (DMF) (5 mL/mmol)

Procedure:
To a solution of 7-methoxybenzofuran-2-carboxylic acid in DMF are added EDCI and HOBt (or HOAt). The solution is stirred at room temperature for 30 minutes. 4-(Benzo[d]dioxol-5-ylmethyl)piperazine and DIPEA are then added, and the resulting mixture is stirred at room temperature for 16 hours. The reaction mixture is poured into 10% aqueous citric acid solution, extracted with ethyl acetate, and the organic layer is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated to provide the product.

Acid Chloride Method

An alternative approach involves the formation of an acid chloride intermediate:

Reagents and conditions:

  • 7-Methoxybenzofuran-2-carboxylic acid (1.0 equiv.)
  • Oxalyl chloride (1.1 equiv.) or thionyl chloride (1.1 equiv.)
  • Catalytic DMF
  • Dichloromethane (dry)
  • 4-(Benzo[d]dioxol-5-ylmethyl)piperazine (1.2 equiv.)
  • Triethylamine or pyridine (3.0 equiv.)

Procedure:
To a solution of 7-methoxybenzofuran-2-carboxylic acid in dry dichloromethane under nitrogen is added oxalyl chloride with a few drops of dry DMF. The mixture is stirred for 1-2 hours. Solvents are removed in vacuo to give the acid chloride. To a solution of the acid chloride in dry dichloromethane under nitrogen, cooled to 0°C, is added dropwise a solution of 4-(benzo[d]dioxol-5-ylmethyl)piperazine and triethylamine in dichloromethane. The reaction mixture is stirred for 30 minutes at room temperature, diluted with dichloromethane, washed with aqueous HCl (10%) and sodium bicarbonate solution, then dried and evaporated in vacuo to give the product.

Conversion to Hydrochloride Salt

The final step involves the conversion of (4-(benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone to its hydrochloride salt:

Method:
The free base is dissolved in a minimal amount of an appropriate solvent (such as diethyl ether, ethyl acetate, or dichloromethane). Hydrogen chloride gas, generated from sodium chloride and concentrated sulfuric acid, is bubbled into the solution, or alternatively, a solution of hydrogen chloride in diethyl ether or dioxane is added dropwise until complete precipitation occurs. The precipitate is filtered, washed with the same solvent, and dried under vacuum to obtain the hydrochloride salt.

Comparative Yield Analysis

Table 1 presents a comparative analysis of the yields obtained from different synthetic approaches to key intermediates in the preparation of the target compound.

Synthetic Step Method Reaction Conditions Yield (%) Reference
Benzofuran-2-ylmethanol synthesis Reduction with LiAlH₄ THF, 0-20°C, 2h 80
Piperazine ring formation Bis(2-chloroethyl)amine HCl Methyldiglycol, 130°C 70-85
Amide coupling (carbodiimide) EDCI/HOBt DMF, rt, 16h 45-90
Amide coupling (acid chloride) Oxalyl chloride/TEA DCM, 0-rt, 30min 80
HCl salt formation HCl gas/ether 0°C to rt >95

Optimization Strategies

Optimization of Benzofuran Synthesis

The synthesis of the 7-methoxybenzofuran component can be optimized through various approaches:

  • Use of microwave irradiation to accelerate the cyclization step, reducing reaction times from hours to minutes
  • Employment of catalytic systems for the oxidation step, such as TEMPO/NaOCl, which can improve selectivity and reduce waste
  • Application of flow chemistry techniques for the reduction step with lithium aluminum hydride, enhancing safety and scalability

Optimization of Piperazine Formation

The piperazine formation step can be improved through:

  • Use of phase-transfer catalysis to enhance the reaction between piperonylamine and bis(2-chloroethyl)amine
  • Application of microwave-assisted synthesis to reduce reaction times and increase yields
  • Implementation of continuous flow processing for large-scale production

Optimization of Coupling Reaction

The coupling reaction can be optimized through:

  • Evaluation of alternative coupling reagents such as HATU, PyBOP, or T3P
  • Investigation of green solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether to replace DMF
  • Development of solid-phase synthetic approaches for rapid analog generation

Analytical Validation

The synthesized compound can be characterized using various analytical techniques:

  • ¹H and ¹³C NMR spectroscopy to confirm structural assignment
  • High-resolution mass spectrometry for molecular weight confirmation
  • Infrared spectroscopy to identify key functional groups
  • X-ray crystallography for absolute structural determination
  • Elemental analysis to verify the purity and composition

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C27H27N5O4C_{27}H_{27}N_{5}O_{4} with a molecular weight of 485.5 g/mol. It features a complex structure that includes a piperazine ring, a benzo[d][1,3]dioxole moiety, and a methoxybenzofuran component, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride exhibit anticancer properties. A study demonstrated that certain derivatives could inhibit protein disulfide isomerase (PDI), which is implicated in cancer cell proliferation and survival. The lead compound showed nanomolar inhibition of PDI, suggesting potential as an anticancer agent .

Neuropharmacology

The compound's structure suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity on neurotransmitter systems, particularly serotonin and dopamine receptors. This compound could be explored for its effects on mood disorders or neurodegenerative diseases due to its ability to interact with these pathways.

Antimicrobial Properties

Similar compounds have been reported to possess antimicrobial activity. The presence of the benzo[d][1,3]dioxole moiety has been linked to enhanced antibacterial effects against various pathogens. Further studies could elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Case Study 1: Inhibition of Protein Disulfide Isomerase

In a detailed study focusing on the inhibition of PDI, several analogs were synthesized based on the core structure of this compound. The research highlighted that modifications to the piperazine ring significantly affected the inhibitory potency against PDI .

CompoundIC50 (µM)Structural Features
AS15< 1α-Aminobenzylphenol core
CD343< 1Varied cyclic amines

Case Study 2: Neuropharmacological Screening

A screening of piperazine derivatives for neuropharmacological activity revealed promising results for compounds structurally related to this compound. These compounds showed modulation of serotonin receptors, indicating potential for treating anxiety and depression .

Mechanism of Action

The mechanism of action of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. It acts as a dopamine receptor agonist, particularly targeting the D2 and D3 receptors, which are involved in the regulation of neurotransmission . This interaction can modulate various neurological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Linked Compounds

Compound Name Core Structure Heterocycle Key Substituents Reported Activity Reference
Target Compound Piperazine + benzodioxole + benzofuran Benzofuran 7-methoxy Inferred receptor binding -
Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone HCl Piperazine + benzodioxole + thiazole Thiazole 4-methoxyphenyl Not specified
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazoles Piperazine + benzoxazole Benzoxazole 5-fluoro, substituted phenyl Cytotoxic
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone Pyrazoline + benzodioxole + furan Furan Substituted phenyl Antimicrobial

Key Observations :

  • Heterocycle Impact : Replacement of benzofuran (target) with thiazole or benzoxazole alters electronic properties and binding affinity. Thiazole-containing analogs may exhibit enhanced metabolic stability, while benzoxazoles show cytotoxicity .
  • Substituent Effects : The 7-methoxy group on benzofuran (target) likely improves lipophilicity compared to 4-methoxyphenyl in the thiazole analog . Methoxy groups are common in CNS-active compounds due to blood-brain barrier penetration.

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride, also known by its CAS number 3605-01-4, is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

PropertyValue
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
CAS Number3605-01-4
SolubilitySoluble in water
Log P (octanol-water)1.63
GI AbsorptionHigh
BBB PermeabilityYes

This compound exhibits several pharmacological activities attributed to its structural components. The piperazine moiety is known for its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that modifications in the piperazine structure can significantly influence the binding affinity and selectivity towards these receptors, which is crucial for developing agents targeting psychiatric disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of piperazine derivatives similar to this compound. For instance, a related compound demonstrated broad-spectrum anticonvulsant activity in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures . The mechanism appears to involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system.

Antidepressant Effects

In addition to anticonvulsant properties, compounds with similar structural features have shown antidepressant effects. The antidepressant activity was assessed using forced swim tests and tail suspension tests in rodent models. These studies suggest that the compound may influence serotonin levels, thereby exhibiting mood-enhancing effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through Structure-Activity Relationship (SAR) studies. Modifications to the benzodioxole and piperazine rings have been explored to optimize receptor binding and enhance therapeutic efficacy. For example, the introduction of methoxy groups has been associated with increased lipophilicity and receptor affinity .

Case Studies

  • Anticonvulsant Study : A study involving a related piperazine derivative showed significant protection against seizures induced by various chemical agents. The compound's efficacy was evaluated at multiple doses, revealing a dose-dependent response with notable activity at 100 mg/kg in animal models .
  • Psychiatric Disorders : In a clinical context, derivatives of this compound have been investigated for their potential use in treating anxiety and depression. The findings suggest that these compounds may serve as effective alternatives to traditional benzodiazepines with fewer side effects .

Q & A

Q. Q1. How can the synthesis of this compound be optimized to improve yield and purity for academic research?

Methodological Answer: Synthesis optimization requires multi-step protocols, as seen in structurally analogous piperazine derivatives. Key steps include:

  • Coupling Reactions : Use nucleophilic substitution or amide coupling (e.g., HATU/DIPEA) to link the benzofuran and piperazine moieties .
  • Purification : Employ gradient elution with n-hexane/EtOAc (e.g., 5:5 ratio) via column chromatography to isolate intermediates, achieving >95% purity .
  • Salt Formation : Hydrochloride salt formation is critical; monitor pH during HCl gas bubbling in anhydrous THF to ensure stoichiometric conversion .
    Validation : Track yield and purity via HPLC (retention time ~13 min, 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Q2. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A combination of techniques is essential:

  • 1H/13C-NMR : Identify key protons (e.g., benzodioxole methylene at δ ~4.2 ppm, methoxy group at δ ~3.8 ppm) and carbons (e.g., ketone at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1705 cm⁻¹ and methoxy C-O at ~1221 cm⁻¹ .
  • GCMS/EI-HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of HCl or benzofuran moiety) .
    Note : Discrepancies in HRMS data (e.g., ±0.01 Da) may indicate isotopic impurities or tautomeric forms .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in elemental analysis data for this compound?

Methodological Answer: Discrepancies in C/H/N values (e.g., ±0.4% in ) often arise from:

  • Hydrate/Solvent Retention : Use Karl Fischer titration to quantify residual water (<0.1% w/w) .
  • Isomeric Impurities : Employ chiral HPLC (e.g., Chiralpak® AD-H column) to separate enantiomers or regioisomers .
  • Salt Stoichiometry : Validate HCl content via potentiometric titration (e.g., 0.1N AgNO3) to confirm 1:1 HCl ratio .
    Example : If N% is low, check for incomplete salt formation or amine oxidation during synthesis .

Q. Q4. What strategies are recommended for assessing the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability : TGA/DSC to identify decomposition points (e.g., >190°C for hydrochloride salts) .
  • pH Sensitivity : Incubate in buffers (pH 1–10) at 37°C for 48h; monitor degradation via UPLC-MS (e.g., hydrolysis of benzofuran or piperazine rings) .
  • Light Exposure : Conduct ICH Q1B photostability testing; benzodioxole groups may degrade under UV light, forming quinones .
    Data Interpretation : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. Q5. How can molecular docking studies be designed to predict the compound’s biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for benzofuran (e.g., serotonin 5-HT2A) or piperazine (e.g., dopamine D2) .
  • Docking Protocols : Use AutoDock Vina with optimized parameters (e.g., grid size 25ų, exhaustiveness=20) .
  • Validation : Compare binding poses with co-crystallized ligands (PDB: 6CM4 for 5-HT2A) and validate via MD simulations (e.g., 100ns GROMACS runs) .
    Contradictions : If docking scores conflict with in vitro data (e.g., low Ki despite high affinity), consider allosteric binding or metabolite activity .

Q. Q6. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use SPE cartridges (C18) to extract the compound from plasma/brain homogenates .
  • Quantification :
    • HPLC-UV : LOD ~0.1 µg/mL with a C18 column (5µm, 250mm) and isocratic elution (MeCN:H2O, 60:40) .
    • LC-MS/MS : MRM transitions (e.g., m/z 501.6 → 121.1 for parent→fragment ion) enhance specificity in pharmacokinetic studies .
      Calibration : Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. Q7. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Substituents on benzofuran (e.g., 5-F vs. 7-OCH3) .
    • Piperazine replacements (e.g., morpholine or diazepane) .
  • Biological Assays : Test against panels (e.g., NCI-60 cancer lines) to correlate substituents with IC50 shifts .
  • Computational Modeling : Generate 3D-QSAR models (e.g., CoMFA) using steric/electrostatic fields from docking poses .
    Key Finding : Morpholinosulfonyl groups () enhance solubility but may reduce CNS penetration due to increased polarity .

Contradictory Data & Troubleshooting

Q. Q8. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

Methodological Answer:

  • Metabolite Screening : Use hepatocyte incubation + LC-HRMS to identify active metabolites (e.g., demethylated or hydroxylated forms) .
  • Off-Target Profiling : Screen against secondary targets (e.g., hERG for cardiotoxicity) via patch-clamp assays .
  • Proteomics : SILAC-based approaches can reveal unintended protein interactions (e.g., kinase inhibition) .
    Case Study : If molecular docking predicts 5-HT2A affinity but in vitro assays show no activity, check for compound aggregation or assay interference (e.g., fluorescence quenching) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.